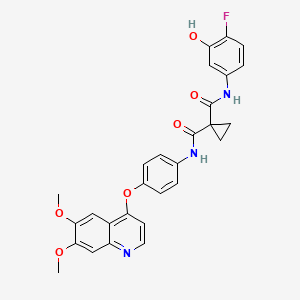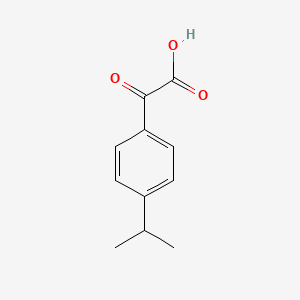
2-(4-Isopropylphenyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 4-isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-isopropylacetophenone with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-isopropylbenzoic acid, while reduction could produce 2-(4-isopropylphenyl)-2-hydroxyacetic acid.
Applications De Recherche Scientifique
2-(4-Isopropylphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylbenzoic acid: Similar in structure but lacks the keto group.
2-(4-Isopropylphenyl)propanoic acid: Contains a propanoic acid group instead of an oxoacetic acid group.
4-Isopropylphenylacetic acid: Similar but with an acetic acid group instead of an oxoacetic acid group.
Uniqueness
2-(4-Isopropylphenyl)-2-oxoacetic acid is unique due to the presence of both the isopropylphenyl and oxoacetic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-oxo-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
KMHQQYBBGOYOIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)
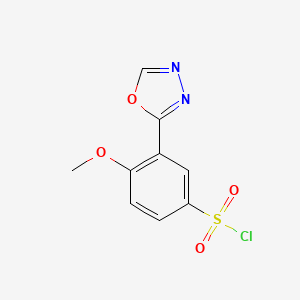

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)
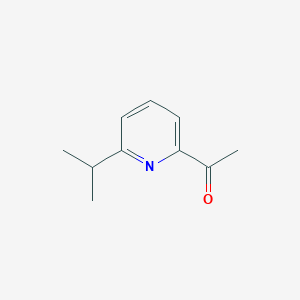
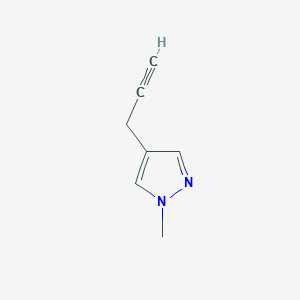

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)


